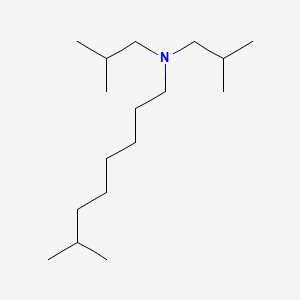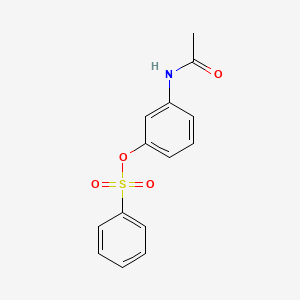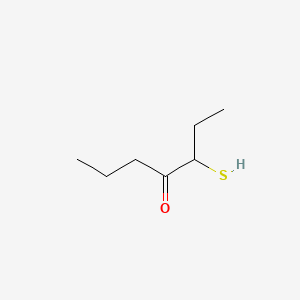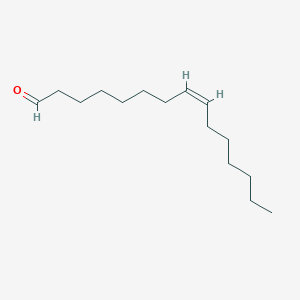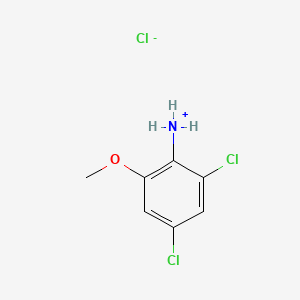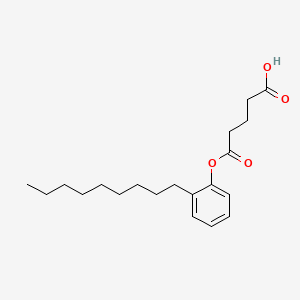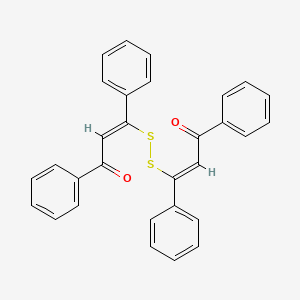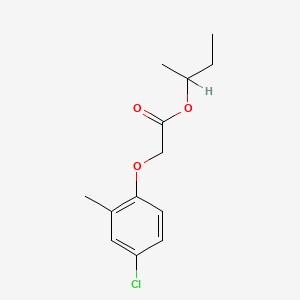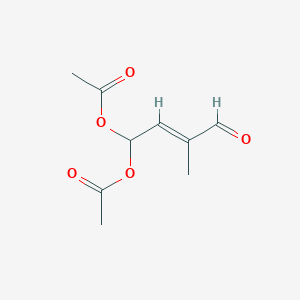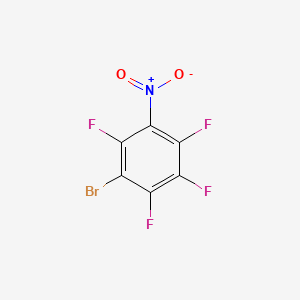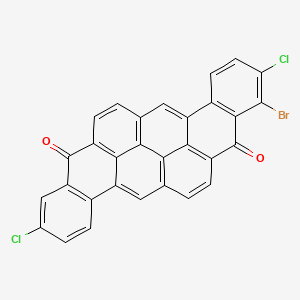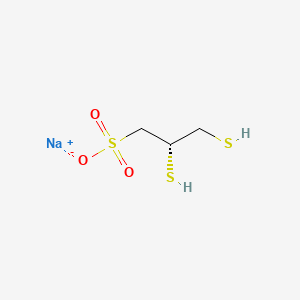
Sodium (S)-2,3-dimercaptopropanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (S)-2,3-dimercaptopropanesulphonate is a chelating agent known for its ability to bind heavy metals. It is widely used in medical treatments for heavy metal poisoning, particularly for lead, mercury, and arsenic. The compound is a derivative of dimercaprol and is water-soluble, making it suitable for intravenous administration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (S)-2,3-dimercaptopropanesulphonate typically involves the reaction of (S)-2,3-dimercaptopropanol with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphonate derivative. The process involves:
- Dissolving (S)-2,3-dimercaptopropanol in an aqueous solution.
- Adding sodium hydroxide to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce pharmaceutical-grade compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium (S)-2,3-dimercaptopropanesulphonate undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can reduce metal ions by forming stable complexes.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or other sulphonates.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Metal complexes.
Substitution: Various substituted sulphonates.
Wissenschaftliche Forschungsanwendungen
Sodium (S)-2,3-dimercaptopropanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and to remove heavy metals from solutions.
Biology: Investigated for its role in cellular detoxification processes and its effects on enzyme activities.
Medicine: Widely used in the treatment of heavy metal poisoning. It is also being studied for its potential in treating other conditions related to metal toxicity.
Industry: Employed in wastewater treatment to remove heavy metals and in the production of high-purity metals.
Wirkmechanismus
The mechanism of action of Sodium (S)-2,3-dimercaptopropanesulphonate involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to the metal ions, forming a chelate that is more easily excreted from the body. This process reduces the bioavailability of the metals and mitigates their toxic effects. The primary molecular targets are the metal ions, and the pathways involved include renal excretion and hepatic metabolism.
Vergleich Mit ähnlichen Verbindungen
Dimercaprol (British Anti-Lewisite): Another chelating agent used for heavy metal poisoning but less water-soluble.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of applications but different specificity for metal ions.
Penicillamine: Used for similar purposes but with different side effect profiles.
Uniqueness: Sodium (S)-2,3-dimercaptopropanesulphonate is unique due to its water solubility, which allows for intravenous administration, and its specific affinity for certain heavy metals, making it highly effective in treating poisoning by lead, mercury, and arsenic.
Eigenschaften
CAS-Nummer |
85187-11-7 |
|---|---|
Molekularformel |
C3H7NaO3S3 |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
sodium;(2S)-2,3-bis(sulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1/t3-;/m0./s1 |
InChI-Schlüssel |
FGGPAWQCCGEWTJ-DFWYDOINSA-M |
Isomerische SMILES |
C([C@@H](CS(=O)(=O)[O-])S)S.[Na+] |
Kanonische SMILES |
C(C(CS(=O)(=O)[O-])S)S.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



